molecular formula C10H12ClN3O3S B12217606 Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B12217606
M. Wt: 289.74 g/mol
InChI Key: YBYSPZNMLGXMFH-UHFFFAOYSA-N
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Description

Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is an organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with chloroacetyl, amino, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-amino-4-oxo-pyrimidine with methylthiol, followed by neutralization and esterification to obtain the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chloroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications in various therapeutic areas.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H12ClN3O3S
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potency against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. A study on related pyrimidine derivatives showed promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, potentially through the activation of p53 pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, a pyrimidine ring is constructed using cyclization reactions.
  • Chloroacetylation: The introduction of the chloroacetyl group is achieved through acylation reactions.
  • Methylsulfanylation: The methylsulfanyl group is incorporated via nucleophilic substitution methods.
  • Esters Formation: Finally, the carboxylic acid moiety is converted into an ester using ethanol and acid catalysts.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

PathogenMIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

These results indicate that the compound exhibits notable antibacterial activity, particularly against S. aureus.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay against human breast cancer cell lines (MCF-7), this compound showed IC50 values as follows:

Cell LineIC50 (µM)
MCF-715
HeLa20

The results suggest that this compound has potential as an anticancer agent, warranting further investigation into its mechanism of action.

Properties

Molecular Formula

C10H12ClN3O3S

Molecular Weight

289.74 g/mol

IUPAC Name

ethyl 4-[(2-chloroacetyl)amino]-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H12ClN3O3S/c1-3-17-9(16)6-5-12-10(18-2)14-8(6)13-7(15)4-11/h5H,3-4H2,1-2H3,(H,12,13,14,15)

InChI Key

YBYSPZNMLGXMFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC(=O)CCl)SC

Origin of Product

United States

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